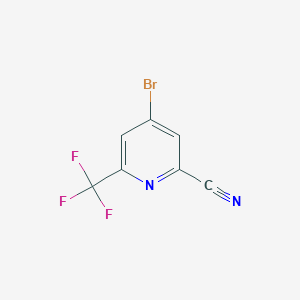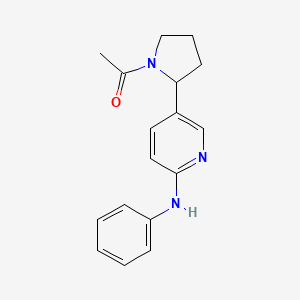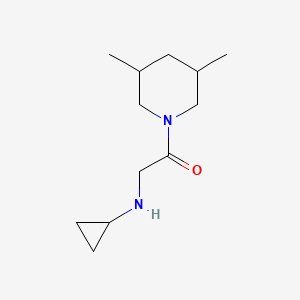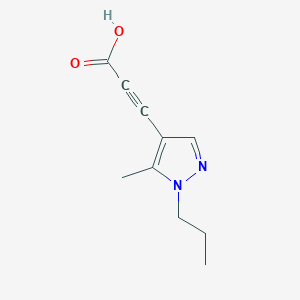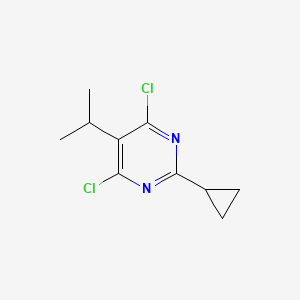
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is a chemical compound with the molecular formula C10H12Cl2N2 and a molecular weight of 231.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a cyclopropyl group, and an isopropyl group attached to a pyrimidine ring. It is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves several steps. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C. The product is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research on this compound contributes to the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-2-cyclopropyl-5-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-isopropylpyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4,6-Dichloro-2-cyclopropylpyrimidine: Lacks the isopropyl group, which may influence its solubility and interaction with biological targets.
The presence of both cyclopropyl and isopropyl groups in this compound makes it unique, potentially offering distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H12Cl2N2 |
|---|---|
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
4,6-dichloro-2-cyclopropyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-5(2)7-8(11)13-10(6-3-4-6)14-9(7)12/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MJPZBTSTMCBYQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(N=C1Cl)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


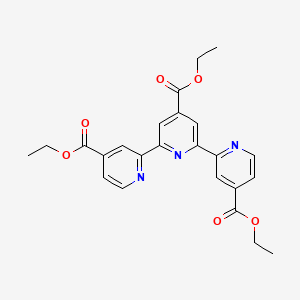
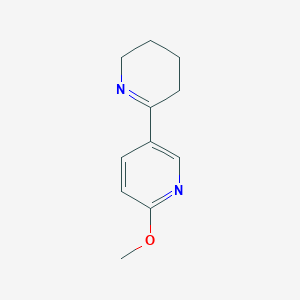

![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
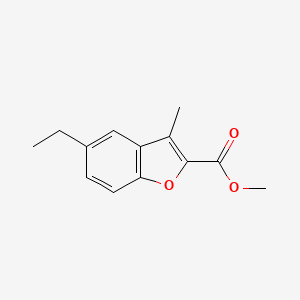

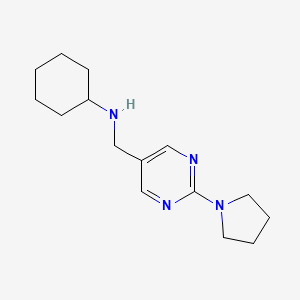
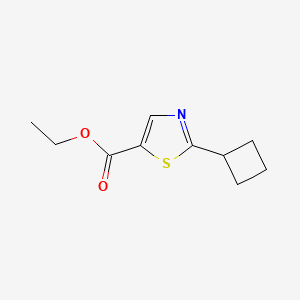
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)
